molecular formula C15H23N3O2 B2893682 Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate CAS No. 1206249-06-0

Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate

Cat. No. B2893682
CAS RN: 1206249-06-0
M. Wt: 277.368
InChI Key: OBZBTZDMJGWSSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TAPP belongs to the class of piperidine carboxylates, which are known to have various pharmacological activities.

Scientific Research Applications

Synthesis Methodologies and Intermediates

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a crucial intermediate for small molecule anticancer drugs. The synthesis method presented offers a high yield, underscoring its significance in the development of cancer therapeutics (Zhang et al., 2018).
  • Biologically Active Compounds : The compound serves as an important intermediate in synthesizing biologically active compounds like crizotinib, demonstrating its utility in pharmaceutical research (Kong et al., 2016).

Structural Analysis

  • X-ray Studies : X-ray studies have been utilized to understand the molecular structure of derivatives, providing insights into their spatial configuration and potential interactions. For example, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was revealed, showcasing its axial orientation and molecular packing driven by hydrogen bonds (Didierjean et al., 2004).

Synthetic Applications

  • Synthesis of Enantiopure Derivatives : Research has focused on synthesizing enantiopure derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in generating cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives. This emphasizes its utility in creating stereochemically complex structures (Marin et al., 2004).

Role in Chemical Synthesis

  • Key Intermediate for Vandetanib : The compound has been identified as a key intermediate in synthesizing Vandetanib, an anticancer drug, showcasing its significance in drug development (Wang et al., 2015).
  • Derivative for Biological Evaluation : The synthesis and evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been conducted, with insights into its antibacterial and anthelmintic activity. This underscores the role of tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate derivatives in biological applications (Sanjeevarayappa et al., 2015).

Future Directions

The future directions for a compound can include potential applications and areas of research. For “Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate”, these are not documented in the literature .

properties

IUPAC Name

tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)13-10-12(16)4-7-17-13/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZBTZDMJGWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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